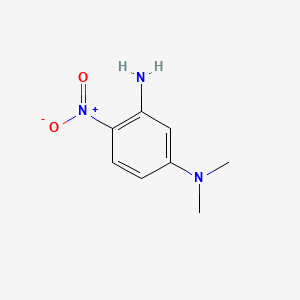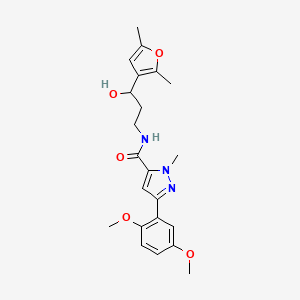
2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is an organic compound of interest due to its complex structure and potential applications. Characterized by its benzylthio group, piperidine ring, and thiazole moiety, this molecule holds promise in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: Thiazole derivatives, piperidine, and benzylthio compounds are the main starting materials.
Reaction Steps:
Nucleophilic substitution reactions to introduce the benzylthio group.
Coupling reactions to attach the thiazol-2-yl group.
Final steps often include purification via recrystallization or chromatography.
Industrial Production Methods: Industrial production scales up these laboratory methods with optimizations for yield and purity. Reactors with precise temperature and pressure controls, continuous flow processes, and efficient solvent recovery systems are employed to ensure cost-effective and environmentally-friendly production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, often transforming the thio group into sulfoxides or sulfones.
Reduction: Reduction reactions target the ketone or thio groups, potentially yielding alcohols or thiols.
Substitution: Nucleophilic or electrophilic substitutions can modify the benzyl or thiazole groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides, thionyl chloride (SOCl₂), under basic or acidic conditions.
Major Products: These reactions yield a variety of products such as sulfoxides, alcohols, or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: This compound serves as a ligand in catalysis, facilitating diverse organic transformations.
Material Science: Utilized in the synthesis of polymers with specialized properties.
Biology and Medicine:
Drug Development: Investigated for its potential as an antimalarial or antimicrobial agent due to the thiazole ring.
Biochemical Research: Used to study enzyme interactions and inhibition mechanisms.
Industry:
Agricultural Chemicals: Explored as a precursor for pesticides or herbicides.
Dyes and Pigments: Utilized in the synthesis of high-performance dyes.
Mecanismo De Acción
Unique Characteristics: 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is unique due to its specific combination of a thiazole ring, piperidine, and benzylthio group, which are rarely found together in a single molecule.
Comparación Con Compuestos Similares
2-(Benzylthio)-1-(piperidin-1-yl)ethanone: Lacks the thiazole moiety but shares the benzylthio and piperidine structure.
4-methylthiazole derivatives: Other compounds with this moiety are often used in medicinal chemistry for similar purposes.
This compound’s distinct structural features and multifaceted applications make it a valuable subject for ongoing research and industrial use.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS3/c1-15-11-24-19(20-15)25-13-17-7-9-21(10-8-17)18(22)14-23-12-16-5-3-2-4-6-16/h2-6,11,17H,7-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDTXQOVMQYYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)
![1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine](/img/structure/B2988407.png)
![1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2988409.png)

![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988412.png)
![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)


![(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2988417.png)



![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide](/img/structure/B2988427.png)
